5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide” are not explicitly mentioned in the available resources .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include attributes such as molecular weight, melting point, boiling point, and solubility. The specific physical and chemical properties of “this compound” are not provided in the available resources .Scientific Research Applications
Synthesis and Biological Evaluation
5-chloro-N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiophene-2-carboxamide and its derivatives have been synthesized and evaluated for various biological activities. The compound has been a subject of interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmacological agents.
Anticancer and Anti-inflammatory Activities
Some derivatives of this compound have been synthesized and shown to possess anti-inflammatory and analgesic properties. For instance, compounds synthesized from visnaginone and khellinone derivatives have demonstrated significant inhibitory activity on cyclooxygenase-2 (COX-2), with notable analgesic and anti-inflammatory effects, comparable to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial Properties
Derivatives have also been explored for their antimicrobial activities. Research involving the synthesis of new pyridothienopyrimidines and pyridothienotriazines, which are structurally related to this compound, has yielded compounds with significant in vitro antimicrobial properties (Abdel-rahman et al., 2002).
Antiparkinsonian and Analgesic Effects
The compound and its derivatives have shown potential in the treatment of neurological disorders. For example, derivatives synthesized from 2-chloro-6-ethoxy-4-acetylpyridine exhibited good analgesic and antiparkinsonian activities, comparable to known drugs like Valdecoxib and Benzatropine (Amr et al., 2008).
Anti-angiogenic and DNA Cleavage Activities
Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and evaluated for their anti-angiogenic properties using chick chorioallantoic membrane (CAM) model and DNA cleavage abilities. Some of these derivatives showed significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents by exerting both anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
5-chloro-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4OS/c16-13-3-2-12(22-13)14(21)19-10-11-4-8-20(9-5-11)15-17-6-1-7-18-15/h1-3,6-7,11H,4-5,8-10H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHKRICPPDFPUKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(S2)Cl)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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